DPPC-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

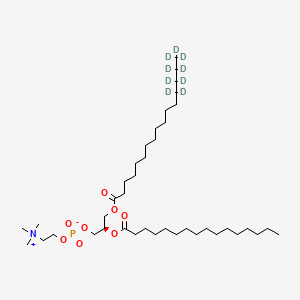

Structure

2D Structure

Properties

Molecular Formula |

C40H80NO8P |

|---|---|

Molecular Weight |

743.1 g/mol |

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2 |

InChI Key |

KILNVBDSWZSGLL-WLMBCDKQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Structure and Application of DPPC-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9) is a deuterated analog of the saturated phospholipid, DPPC. In this isotopologue, the nine hydrogen atoms on the three methyl groups of the choline headgroup are replaced with deuterium. This isotopic labeling makes this compound a valuable tool in a variety of research applications, particularly in the fields of membrane biophysics and lipidomics, where it serves as an internal standard for mass spectrometry-based quantification of phospholipids. This guide provides a comprehensive overview of the structure of this compound, its synthesis, and its application in experimental workflows.

Core Structure of this compound

This compound shares the same fundamental molecular structure as its non-deuterated counterpart, DPPC, which consists of a glycerol backbone esterified to two palmitic acid chains at the sn-1 and sn-2 positions, and a phosphocholine headgroup at the sn-3 position. The key distinction lies in the isotopic composition of the choline headgroup.

The chemical structure of this compound is characterized by the substitution of nine protium (¹H) atoms with deuterium (²H or D) atoms on the terminal methyl groups of the choline moiety. This specific labeling provides a distinct mass shift, which is instrumental in its application as an internal standard.

Physicochemical Properties

The introduction of deuterium into the choline headgroup can subtly influence the physicochemical properties of the phospholipid. While comprehensive data specifically for this compound is not extensively available, studies on deuterated phospholipids suggest potential alterations in phase behavior and membrane packing. For instance, headgroup deuteration has been observed to cause an increase in the lamellar repeat spacing in some phospholipids.[1] The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C40H71D9NO8P | [2] |

| Molecular Weight | 743.11 g/mol | [3] |

| Deuterium Enrichment | ≥99% | [2] |

| Physical State | Solid | |

| Solubility | Chloroform, Methanol | |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of dipalmitoylethanolamine using a deuterated methylating agent.[4]

Materials:

-

Dipalmitoylethanolamine

-

d3-Methyl iodide (CD₃I)

-

Methanol

-

Sodium bicarbonate (NaHCO₃)

-

Chloroform

-

Silica gel for column chromatography

Procedure:

-

Dissolve dipalmitoylethanolamine in methanol.

-

Add sodium bicarbonate to the solution.

-

Add d3-methyl iodide to the reaction mixture.

-

Reflux the mixture for approximately 26 hours.[4]

-

After reflux, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in chloroform.

-

Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol) to obtain pure this compound.

-

Verify the purity and identity of the final product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The following diagram illustrates the synthetic workflow for this compound.

Application in Lipidomics: Quantification of Phospholipids by LC-MS

This compound is widely used as an internal standard for the accurate quantification of phospholipids in complex biological samples using liquid chromatography-mass spectrometry (LC-MS).[5] The known concentration of the deuterated standard allows for the correction of variations in sample extraction, processing, and instrument response.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution of known concentration

-

Organic solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

-

LC-MS system (e.g., UPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the this compound internal standard solution to the sample.

-

Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, to separate lipids from other cellular components.

-

Evaporate the organic solvent phase to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted lipid extract onto the LC-MS system.

-

Separate the different lipid species using a suitable chromatography column and gradient.

-

Detect the lipid species using the mass spectrometer in either positive or negative ionization mode, depending on the target analytes.

-

Acquire data in full scan mode to identify the lipids present and in tandem MS (MS/MS) mode to confirm their structures.

-

-

Data Analysis:

-

Identify the peaks corresponding to the endogenous (non-deuterated) DPPC and the this compound internal standard based on their mass-to-charge ratios (m/z) and retention times.

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the concentration of the endogenous DPPC in the original sample by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

-

The following diagram outlines the general workflow for lipidomics analysis using a deuterated internal standard.

Signaling Pathways and Logical Relationships

DPPC is a fundamental component of eukaryotic cell membranes and is the primary constituent of pulmonary surfactant. As such, it is involved in numerous cellular processes and signaling pathways, primarily related to membrane structure and function. The pathways for the synthesis of DPPC itself are well-characterized and involve either a de novo pathway or a reacylation pathway.

The use of this compound does not directly implicate it in novel signaling pathways but rather provides a tool to study the dynamics and quantification of endogenous DPPC and other phospholipids within these existing pathways. For example, by using this compound as a tracer, researchers can follow the metabolic fate of DPPC in various cellular models.

The logical relationship for the utility of this compound in research is based on the principle of isotope dilution mass spectrometry. The key relationship is that the signal intensity of the endogenous analyte relative to the signal intensity of the known amount of the isotopically labeled internal standard is proportional to the concentration of the endogenous analyte.

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its well-defined structure, with deuterium labeling on the choline headgroup, provides a distinct mass signature that is ideal for use as an internal standard in mass spectrometry-based lipidomics. The ability to accurately quantify phospholipids is crucial for understanding their roles in health and disease, and this compound plays a critical role in enabling these precise measurements. The experimental protocols outlined in this guide provide a framework for the synthesis and application of this important research compound.

References

- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | FB Reagents [fbreagents.com]

- 3. This compound (16:0/16:0-PC-d9) - Echelon Biosciences [echelon-inc.com]

- 4. Dipalmitoylphosphatidylcholine in amniotic fluid quantified by fast-atom-bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Physical and Chemical Properties of DPPC-d9

The second search provided more specific information. I found several resources detailing the phase transition temperature of DPPC, which is consistently reported to be around 41-42°C for the main transition. I also found information on how this can be influenced by factors like the substrate and the presence of other molecules. While a precise melting point for DPPC-d9 is still not explicitly stated, the general rule of a ~2°C decrease upon chain deuteration can be applied to the known value of DPPC.

I have gathered several detailed protocols for preparing DPPC liposomes using methods like thin-film hydration, sonication, and extrusion. These will be very useful for the "Experimental Protocols" section.

I also found some general information on performing DSC and NMR on lipid systems, but a specific, detailed protocol for this compound is still lacking. The NMR results are more focused on the interpretation of spectra rather than the experimental setup.

The search for signaling pathways directly involving this compound did not yield specific results. The information found relates to the general role of DPPC in membrane fluidity and its use in drug delivery, but not its involvement as a signaling molecule in a specific pathway. Therefore, I will need to create a more general diagram representing the logical workflow of using this compound in membrane studies or a diagram illustrating the structure of a liposome.

Given this, the next steps will focus on consolidating the existing information and creating the required content, even with the slight lack of a specific NMR protocol and a defined signaling pathway. I have enough information to create a comprehensive guide as requested.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (this compound). This deuterated phospholipid is a valuable tool in a wide range of research applications, particularly in the fields of membrane biophysics, drug delivery, and advanced analytical studies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound is a saturated phospholipid where nine hydrogen atoms on the choline headgroup have been replaced with deuterium. This isotopic labeling makes it particularly useful for Nuclear Magnetic Resonance (NMR) spectroscopy and Neutron Scattering studies, allowing for detailed investigation of lipid bilayer structure and dynamics without significantly altering the molecule's fundamental physicochemical properties.

| Property | Value | Reference |

| Chemical Formula | C40H71D9NO8P | [1] |

| Molecular Weight | 743.1 g/mol | [1] |

| CAS Number | 77165-56-1 | [1] |

| Purity | ≥95% | [2] |

| Deuterium Enrichment | ≥99% | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Storage | -20°C | [1] |

Solubility

The solubility of this compound is a critical parameter for its application in forming liposomes and other lipid assemblies.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [4] |

| Ethanol | 30 mg/ml | [4] |

Thermal Properties: Phase Transitions

The thermotropic phase behavior of DPPC is one of its most well-studied characteristics. It undergoes a main phase transition (Tm) from a gel-like ordered state (Lβ') to a liquid-crystalline disordered state (Lα). Deuteration of the acyl chains has been shown to decrease the transition temperature by approximately 2°C. While this compound is deuterated on the choline headgroup, not the acyl chains, subtle effects on packing and hydration may still influence the transition temperature. The main phase transition temperature of non-deuterated DPPC is consistently reported to be around 41-42°C.[5][6][7]

| Transition | Temperature (°C) |

| Pre-transition (Lβ' to Pβ') | ~35 |

| Main Transition (Tm) (Pβ' to Lα) | ~41.3 |

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the thermotropic phase behavior of lipids. It measures the heat flow associated with phase transitions as a function of temperature.

Objective: To determine the main phase transition temperature (Tm) of this compound liposomes.

Materials:

-

This compound powder

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Differential Scanning Calorimeter

Procedure:

-

Liposome Preparation: Prepare multilamellar vesicles (MLVs) of this compound by the thin-film hydration method.

-

Dissolve a known quantity of this compound in chloroform in a round-bottom flask.

-

Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing at a temperature above the expected Tm (e.g., 50°C). This results in a milky suspension of MLVs.

-

-

Sample Preparation for DSC:

-

Transfer a precise amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.

-

Seal the pan hermetically to prevent solvent evaporation during the experiment.

-

Prepare a reference pan containing the same volume of buffer.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 20°C).

-

Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the main transition (e.g., 60°C).

-

Record the differential heat flow between the sample and reference pans as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm).

-

Perform multiple heating and cooling cycles to ensure the reversibility of the transition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for obtaining atomic-level information on the structure and dynamics of lipid bilayers. Deuterium (²H) NMR of deuterated lipids like this compound provides insights into the orientation and mobility of the labeled segment.

Objective: To characterize the mobility of the choline headgroup in this compound bilayers at different temperatures.

Materials:

-

This compound liposome sample (prepared as for DSC)

-

Solid-state NMR spectrometer equipped with a deuterium probe

Procedure:

-

Sample Preparation:

-

Concentrate the this compound liposome suspension by ultracentrifugation to form a pellet.

-

Transfer the lipid pellet into an NMR rotor.

-

-

NMR Data Acquisition:

-

Place the rotor in the NMR probe and equilibrate at the desired temperature.

-

Acquire ²H NMR spectra using a quadrupolar echo pulse sequence. This sequence is essential for refocusing the broad deuterium signal in the solid state.

-

Key acquisition parameters to optimize include the 90° pulse length, the echo delay, and the recycle delay.

-

Acquire spectra at various temperatures, particularly below, at, and above the main phase transition temperature.

-

-

Data Analysis:

-

The lineshape of the ²H NMR spectrum is sensitive to the motional averaging of the C-D bond vector.

-

In the gel phase (below Tm), the headgroup motion is restricted, resulting in a broad Pake doublet spectrum.

-

In the liquid-crystalline phase (above Tm), increased headgroup mobility leads to a narrowing of the spectrum.

-

The quadrupolar splitting (the separation between the two peaks of the Pake doublet) can be used to calculate the order parameter (SCD) of the C-D bond, which provides a quantitative measure of the motional restriction.

-

Visualizations

Experimental Workflow for Liposome Preparation

The following diagram illustrates a common workflow for the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.

Logical Relationship in Membrane Studies

This diagram outlines the logical flow of using this compound in biophysical studies of lipid membranes.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

-

Membrane Structure and Dynamics: As a non-perturbative probe, the deuterium label on the headgroup allows for detailed studies of lipid packing, headgroup orientation, and mobility in various membrane environments using solid-state NMR.

-

Lipid-Protein Interactions: this compound can be incorporated into model membranes to study the influence of proteins and peptides on the lipid bilayer. Deuterium NMR can reveal how these interactions affect the headgroup region of the lipids.

-

Drug Delivery Systems: DPPC is a major component of many liposomal drug delivery formulations.[3] this compound can be used as a tracer or internal standard in quantitative analyses (e.g., by NMR or mass spectrometry) to track the fate of liposomes in vitro and in vivo.[3] The thermal properties of DPPC are also exploited in temperature-sensitive liposomes for triggered drug release.

-

Neutron Scattering: The difference in the neutron scattering length of deuterium compared to hydrogen makes this compound an excellent component for contrast variation studies in small-angle neutron scattering (SANS), enabling the detailed characterization of the structure of liposomes and other lipid nanoparticles.

References

- 1. This compound | FB Reagents [fbreagents.com]

- 2. This compound (16:0/16:0-PC-d9) - Echelon Biosciences [echelon-inc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 7. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Membrane Secrets: A Technical Guide to the Applications of Deuterated Lipids in Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, understanding the dynamics and structure of cell membranes is paramount. These fluid mosaics, composed primarily of a lipid bilayer, are the gatekeepers of the cell, mediating everything from signal transduction to nutrient transport. Deuterated lipids, where hydrogen atoms are replaced by their heavier isotope, deuterium, have emerged as a powerful and indispensable tool for researchers to probe the secrets of these vital structures. This in-depth technical guide explores the core applications of deuterated lipids in membrane studies, providing detailed experimental methodologies, quantitative data, and visual workflows to empower researchers in their quest to unravel the complexities of membrane biology.

Solid-State Deuterium NMR Spectroscopy: A Window into Membrane Order and Dynamics

Solid-state deuterium nuclear magnetic resonance (²H NMR) spectroscopy is a premier, non-invasive technique for characterizing the order, dynamics, and orientation of lipid molecules within a membrane. By selectively replacing protons with deuterons at specific positions on a lipid molecule, researchers can gain unparalleled insights into the behavior of different membrane regions.

The primary observable in ²H NMR of lipid membranes is the quadrupolar splitting (ΔνQ), which is directly proportional to the order parameter (S_CD). The order parameter provides a measure of the motional anisotropy of the C-²H bond vector, reflecting the orientational order of the lipid acyl chains. A higher order parameter indicates a more ordered, less fluid membrane environment.

Key Applications in ²H NMR

-

Determination of Acyl Chain Order Parameters: Measuring the order parameters along the length of the lipid acyl chains to create an "order profile," which reveals the gradient of fluidity from the rigid headgroup region to the more fluid terminal methyl groups.

-

Characterization of Lipid Phases: Distinguishing between different lipid phases, such as the liquid-disordered (Ld), liquid-ordered (Lo), and solid-ordered (So) phases, based on their distinct order parameter profiles.[1]

-

Studying Protein-Lipid Interactions: Observing changes in lipid order and dynamics upon the incorporation of membrane proteins or peptides, providing insights into how these molecules perturb the lipid bilayer.[2][3][4][5]

-

Investigating the Effects of Small Molecules: Assessing the impact of drugs, sterols (like cholesterol), and other small molecules on membrane structure and fluidity.[6]

-

Characterizing Lipid Rafts: By using site-specifically deuterated sphingomyelin, researchers can simultaneously obtain the order profiles of lipids within both the Lo and Ld domains of raft-exhibiting ternary mixtures.[7]

Experimental Protocol: Solid-State ²H NMR of Liposomes

This protocol outlines the key steps for preparing and analyzing deuterated lipid vesicles using solid-state ²H NMR.

1.2.1. Materials and Equipment

-

Deuterated lipid(s) of interest

-

Buffer (e.g., 80 mM HEPES, 100 mM NaCl, pH 7.4)[8]

-

Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Solid-state NMR spectrometer with a quadrupolar echo pulse sequence

-

NMR tubes (e.g., 5 mm)[9]

1.2.2. Procedure

-

Lipid Film Formation:

-

Dissolve the desired amount of deuterated lipid (typically 20-50 mg for carbon NMR) in an organic solvent in a round-bottom flask.[9]

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Vesicle Formation:

-

Hydrate the lipid film with the chosen buffer (typically 0.6-0.7 mL for a standard NMR tube).[10]

-

Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

-

For the formation of large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles.

-

-

Extrusion (Optional, for LUVs):

-

Pass the hydrated lipid suspension through an extruder equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) to create vesicles with a uniform size distribution.

-

-

Sample Loading:

-

Carefully transfer the vesicle suspension into an NMR tube using a glass Pasteur pipette.[10]

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune the probe to the deuterium frequency.

-

Acquire the ²H NMR spectrum using a quadrupolar echo pulse sequence. This sequence is crucial for refocusing the rapid signal decay characteristic of solid-state NMR.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

"De-Pake" the resulting powder pattern spectrum to obtain a spectrum corresponding to a single bilayer orientation.

-

Measure the quadrupolar splitting (ΔνQ) for each deuterated position.

-

Calculate the C-D bond order parameter (S_CD) using the following equation: S_CD = (4/3) * (h / e²qQ) * ΔνQ where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).

-

Diagram of the Solid-State ²H NMR Experimental Workflow

References

- 1. NMR detection of lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]

- 3. NMR Spectroscopy of Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]

- 4. as.nyu.edu [as.nyu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nist.gov [nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. theory.labster.com [theory.labster.com]

- 10. cif.iastate.edu [cif.iastate.edu]

DPPC-d9: A Technical Guide for Researchers

An In-depth Examination of Deuterated Dipalmitoylphosphatidylcholine in Advanced Research Applications

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9), a deuterated analog of the saturated phospholipid DPPC. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, and established experimental protocols for its application as an internal standard in mass spectrometry and in the formulation of liposomal systems.

Core Physicochemical Properties

This compound is a synthetic, deuterated version of DPPC where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in lipidomics and membrane research, primarily for its use as an internal standard in quantitative mass spectrometry-based assays. The deuterium atoms are typically located on the choline headgroup, which provides a distinct mass shift without significantly altering the molecule's chemical behavior.

Below is a summary of the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C40H71D9NO8P | [1][2] |

| Molecular Weight | 743.11 g/mol | [1][2] |

| Deuterium Enrichment | ≥99% | [2] |

| Purity | Typically ≥95-99% | [1][2] |

| Storage Temperature | ≤ -20°C | [2] |

| Solubility (Ethanol) | 30 mg/mL | [3] |

Experimental Protocols

This compound's primary applications lie in its use as an internal standard for the precise quantification of its non-deuterated counterpart, DPPC, and in the preparation of liposomes for various research purposes, including drug delivery and membrane studies.

Quantification of DPPC using this compound as an Internal Standard via LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Methodology:

-

Sample Preparation and Lipid Extraction:

-

Biological samples (e.g., plasma, tissue homogenates, or cell lysates) are spiked with a known concentration of this compound.[4]

-

Lipids are then extracted using a standard procedure, such as the Folch method, which involves a chloroform/methanol/water solvent system to separate the lipid-containing organic phase.[5][6]

-

The organic phase containing the lipids (including the analyte DPPC and the internal standard this compound) is collected, dried under a stream of nitrogen, and reconstituted in an appropriate solvent (e.g., isopropanol or methanol) for LC-MS analysis.[5]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 or Phenyl-Hexyl column is typically used for phospholipid separation.[3][5]

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of aqueous and organic solvents, such as acetonitrile/water with ammonium acetate and acetonitrile/isopropanol with ammonium acetate.[5]

-

Flow Rate: A flow rate of around 1 µL/min is often used for capillary columns.[5]

-

Injection Volume: A small volume, typically in the range of 0.7-5 µL, is injected.[5][7]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive ion mode electrospray ionization (ESI) is generally used for the detection of phosphatidylcholines.[2]

-

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring the specific precursor-to-product ion transitions for both DPPC and this compound.[4]

-

MS Parameters: Typical parameters include a spray voltage of 3-4 kV and a capillary temperature of 220-300°C.[1][2] Collision energy for fragmentation is optimized for the specific instrument and analytes.

-

-

Data Analysis:

-

The peak areas of the analyte (DPPC) and the internal standard (this compound) are measured.

-

A calibration curve is generated using known concentrations of DPPC with a fixed concentration of this compound.

-

The concentration of DPPC in the unknown samples is determined by calculating the peak area ratio of DPPC to this compound and comparing it to the calibration curve.

-

Preparation of this compound Containing Liposomes

DPPC and its deuterated analog are frequently used to prepare liposomes, which are spherical vesicles composed of a lipid bilayer. These can be used to study membrane properties or as drug delivery vehicles.

Methodology: Thin-Film Hydration Followed by Sonication

-

Lipid Film Formation:

-

This compound (and any other lipids) are dissolved in an organic solvent such as chloroform in a round-bottom flask.[2]

-

The solvent is evaporated under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner wall.

-

The flask is then placed under a high vacuum for at least 12 hours to remove any residual organic solvent.[2]

-

-

Hydration:

-

The dried lipid film is hydrated with an aqueous buffer (e.g., HEPES buffer) by vortexing or gentle shaking.[2] This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Sonication):

-

To produce smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication.[1]

-

Probe-tip sonication is an effective method. The sample is sonicated in pulses (e.g., 2-second pulse followed by a 5-second rest) for a total duration of several minutes to reduce the size of the vesicles.[1][3] The temperature should be monitored to avoid excessive heating.

-

-

Purification:

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Establishment of LC-MS methods for the analysis of palmitoylated surfactant proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unlocking Membrane Secrets: A Technical Guide to DPPC-d9 in Neutron Scattering

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with nine deuterium atoms on the choline headgroup (DPPC-d9) in advancing our understanding of lipid bilayer structure and dynamics through neutron scattering techniques. The strategic use of isotopic labeling with this compound provides a powerful tool for elucidating the molecular organization of cell membrane mimics, offering invaluable insights for drug development and molecular biology.

The Power of Contrast: Why this compound is a Key Tool

Neutron scattering is a premier technique for studying the structure of biological macromolecules in solution.[1] Its strength lies in the significant difference in the coherent neutron scattering length between hydrogen (-3.74 fm) and its isotope deuterium (6.67 fm).[2] This difference allows for the use of "contrast variation," a method where researchers can selectively highlight or mask different components of a molecular assembly by judiciously replacing hydrogen with deuterium.[1][2]

This compound, with its deuterated choline headgroup, serves as a powerful contrast agent in studies of lipid bilayers.[3][4] By comparing the scattering from protiated DPPC, chain-deuterated DPPC (d62), and headgroup-deuterated DPPC (d9 and d13), researchers can precisely determine the location and conformation of different lipid segments within the bilayer.[3][4] This is often done in conjunction with varying the H₂O/D₂O ratio of the solvent to further enhance contrast.[3][4]

Quantitative Insights from Neutron Scattering

Neutron scattering experiments, particularly Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR), have yielded a wealth of quantitative data on the structure of DPPC bilayers. These techniques allow for the determination of key structural parameters with high precision.

| Parameter | Value | Experimental Conditions | Technique | Reference |

| Area per Lipid (A) | 63.0 Ų (± 1 Ų) | 50°C, fully hydrated fluid phase | SANS & X-ray Scattering | [3][4] |

| Bilayer Thickness (d_L) | 54.4 Å | 20°C, gel phase, ~2.5mM CaCl₂ | SANS | [5] |

| Hydrocarbon Region Thickness | 2.8 - 3.5 nm | Room temperature | SANS | [5] |

| Scattering Length Density (SLD) of d-DPPC acyl tails | 6.37 x 10⁻⁶ Å⁻² | 37°C | Neutron Reflectometry | [6] |

| Area per Molecule (at 30 mN·m⁻¹) | 53.8 Ų | Liquid condensed phase | Neutron Reflectometry | [7] |

Experimental Protocols: A Closer Look

The successful application of neutron scattering to study this compound bilayers relies on meticulous experimental design and execution. The two primary techniques employed are Small-Angle Neutron Scattering (SANS) for studying vesicles in solution and Neutron Reflectometry (NR) for examining planar bilayers supported on a solid substrate.

Small-Angle Neutron Scattering (SANS) of this compound Vesicles

SANS is a powerful method for determining the structure of macromolecules and their complexes in solution, providing information on their size, shape, and internal organization.[6]

1. Sample Preparation:

-

Vesicle Formation: Unilamellar vesicles (ULVs) are typically prepared by extrusion. A solution of this compound in a suitable organic solvent is dried to a thin film under nitrogen. The lipid film is then hydrated with a buffer solution (often with a specific H₂O/D₂O ratio for contrast) and subjected to multiple freeze-thaw cycles. The resulting multilamellar vesicle suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 500 Å) to produce ULVs of a relatively uniform size.[8]

-

Concentration: Lipid concentrations are typically in the range of 1-10 mg/mL.

2. Instrumentation and Data Collection:

-

SANS Instrument: Experiments are performed on a dedicated SANS instrument at a neutron source. These instruments are equipped with a neutron source, velocity selector, collimation system, sample environment, and a 2D detector.

-

q-range: Data is collected over a range of scattering vectors, q, which is inversely proportional to the length scale being probed. A typical q-range for lipid vesicle studies is 0.01 to 0.5 Å⁻¹.

-

Contrast Variation: A series of measurements are often performed on samples with different isotopic compositions: protiated DPPC, this compound, and chain-deuterated DPPC, each in buffers with varying H₂O/D₂O ratios (e.g., 100% D₂O, 50% D₂O, and 100% H₂O).[3][4]

3. Data Analysis:

-

Data Reduction: The raw 2D scattering data is corrected for background, empty cell scattering, and detector efficiency, and then azimuthally averaged to produce a 1D scattering curve of intensity I(q) vs. q.

-

Modeling: The scattering data is then fit to a model of the lipid bilayer. A common approach is the "strip-function" or multi-shell model, which describes the bilayer as a series of layers (headgroups, tails) each with a specific thickness and neutron scattering length density (SLD). By simultaneously fitting the data from multiple contrast conditions, a detailed structural model of the bilayer can be obtained.[3][4][5][8]

Neutron Reflectometry (NR) of Supported this compound Bilayers

NR is a surface-sensitive technique used to study the structure of thin films and interfaces. It provides detailed information about the thickness, density, and roughness of layers perpendicular to the surface.[6]

1. Sample Preparation:

-

Substrate Preparation: A flat, smooth substrate, typically a single crystal of silicon, is cleaned and functionalized.

-

Bilayer Deposition: A supported lipid bilayer can be formed by vesicle fusion or Langmuir-Blodgett/Langmuir-Schaeffer deposition. For asymmetric bilayers, different lipid compositions can be deposited for the inner and outer leaflets.[9] For example, a tail-deuterated DPPC (d-DPPC) layer can be deposited as the inner leaflet, followed by a different lipid, such as lipopolysaccharide (LPS), as the outer leaflet.[6]

2. Instrumentation and Data Collection:

-

Neutron Reflectometer: The experiment is performed on a neutron reflectometer, which measures the intensity of a highly collimated neutron beam reflected from a flat surface as a function of the momentum transfer vector, Qz.

-

Contrast Variation: Similar to SANS, NR experiments are often performed with multiple solvent contrasts (e.g., D₂O, H₂O, and "gold matched water") to enhance the structural detail that can be resolved.[6]

3. Data Analysis:

-

Reflectivity Profile: The raw data is converted into a reflectivity profile, R(Qz).

-

Modeling: The reflectivity profile is then fit to a model of the interfacial structure. The model consists of a series of layers, each defined by its thickness, SLD, and interfacial roughness. By simultaneously fitting data from multiple contrasts, a detailed SLD profile normal to the surface is obtained, revealing the structure of the supported bilayer.[6][10]

Visualizing the Process

To better understand the experimental and analytical workflows, the following diagrams illustrate the key steps involved in SANS and NR studies of this compound bilayers.

Caption: Workflow for a SANS experiment on this compound vesicles.

Caption: Workflow for a Neutron Reflectometry experiment on a supported this compound bilayer.

Conclusion

The use of this compound in neutron scattering experiments provides an unparalleled level of detail into the structure of lipid bilayers. By leveraging the principles of contrast variation, researchers can dissect the molecular architecture of these fundamental biological structures. The quantitative data and detailed methodologies presented here serve as a valuable resource for scientists and professionals in drug development, offering a solid foundation for designing and interpreting neutron scattering experiments aimed at understanding membrane interactions and properties.

References

- 1. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Lipid bilayer structure determined by the simultaneous analysis of neutron and X-ray scattering data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ill.eu [ill.eu]

- 10. researchgate.net [researchgate.net]

The Role of Deuterated DPPC in Advancing Model Cell Membrane Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of membrane biophysics and drug discovery, model cell membranes are indispensable tools for elucidating the fundamental principles governing cellular processes and for screening the interactions of novel therapeutic agents. Among the vast array of phospholipids utilized to construct these models, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a cornerstone due to its well-characterized properties and biological relevance. The strategic substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, in the DPPC molecule (yielding deuterated DPPC, such as DPPC-d9 or chain-perdeuterated DPPC-d62) has unlocked unprecedented levels of detail in the structural and dynamic analysis of lipid bilayers. This technical guide provides an in-depth exploration of the pivotal role of deuterated DPPC in model cell membranes, with a focus on its application in sophisticated biophysical techniques.

The primary utility of deuterated lipids lies in their ability to provide contrast in neutron scattering experiments and to serve as a non-perturbing probe in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Neutrons interact differently with hydrogen and deuterium nuclei, a property that allows researchers to selectively highlight or mask specific components of a model membrane system by isotopic labeling.[1] This "contrast variation" is a powerful tool for determining the precise location and conformation of molecules within the lipid bilayer.[2] Similarly, in solid-state NMR, deuterium labeling provides a sensitive probe of molecular order and dynamics within the membrane.[3]

This guide will delve into the quantitative biophysical properties of DPPC and its deuterated analogs, provide detailed experimental protocols for key analytical techniques, and present visual workflows to aid in the conceptualization of experimental designs.

Quantitative Biophysical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium can subtly alter the biophysical properties of phospholipids. While often considered a minimally perturbing label, it is crucial for researchers to be aware of these differences. The following tables summarize key quantitative data comparing protiated DPPC with its deuterated counterparts.

| Property | DPPC (Protiated) | DPPC (Chain-Deuterated) | Key Observations and Citations |

| Main Phase Transition Temperature (Tm) | ~41-42 °C | ~37-38 °C | Chain deuteration consistently lowers the gel-to-liquid crystalline phase transition temperature by approximately 4.3 ± 0.1 °C.[1][4][5] This is attributed to the slightly weaker C-D bond compared to the C-H bond, leading to increased conformational freedom of the acyl chains. |

| Pre-transition Temperature (Tp) | ~35-36 °C | Abolished or shifted to lower temperatures | The pre-transition, corresponding to the transition from a lamellar gel phase to a ripple phase, is often abolished or significantly broadened upon chain deuteration.[6] |

Table 1: Comparison of Phase Transition Temperatures.

| Property | DPPC (Protiated) | DPPC (Chain-Deuterated) | Experimental Conditions & Citations |

| Area per Lipid (Gel Phase, Lβ') | ~47-48 Ų | Slightly smaller | The area per lipid in the gel phase is minimally affected, with some studies suggesting a slight condensation upon deuteration. |

| Area per Lipid (Liquid Crystalline Phase, Lα) | ~63-65 Ų | Slightly smaller | In the fluid phase, chain-deuterated DPPC tends to occupy a slightly smaller area per molecule compared to its protiated counterpart.[7] |

| Bilayer Thickness (Gel Phase, Lβ') | ~4.4-5.5 nm | Slightly reduced | Neutron and X-ray scattering studies indicate that chain deuteration leads to a reduction in the bilayer thickness.[1][4][8] |

| Bilayer Thickness (Liquid Crystalline Phase, Lα) | ~3.6-3.9 nm | Slightly reduced | The reduction in bilayer thickness upon chain deuteration is also observed in the fluid phase.[1][4][9] |

Table 2: Comparison of Structural Parameters of DPPC and Chain-Deuterated DPPC Bilayers.

Experimental Protocols

The use of deuterated DPPC is central to several advanced biophysical techniques. Below are detailed methodologies for two key experimental approaches.

Solid-State Deuterium NMR (2H-NMR) Spectroscopy for Membrane Order and Dynamics

Solid-state 2H-NMR of specifically deuterated lipids provides invaluable information on the orientational order and dynamics of different segments of the lipid molecule within the bilayer.[3][10]

1. Sample Preparation: Multilamellar Vesicles (MLVs)

-

Lipid Film Formation: Dissolve the desired amount of chain-deuterated DPPC (e.g., DPPC-d62) and any other components (e.g., cholesterol, peptides) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v). Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with a buffer of choice (e.g., phosphate-buffered saline in D2O to minimize the 1H signal) to a final lipid concentration of 10-20% (w/w). The hydration should be performed above the Tm of the lipid mixture to ensure proper hydration.

-

Homogenization: Subject the hydrated lipid suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath. This process helps to create homogeneous multilamellar vesicles.

-

Sample Packing: Carefully transfer the hydrated lipid dispersion into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). Centrifuge the rotor at low speed to pack the sample and remove any excess buffer from the top. Seal the rotor with a cap.

2. NMR Data Acquisition

-

Spectrometer Setup: Use a high-field solid-state NMR spectrometer equipped with a solid-state probe tuned to the deuterium frequency.

-

Quadrupole Echo Pulse Sequence: Acquire 2H-NMR spectra using a quadrupole echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is essential for refocusing the dephasing of the broad deuterium signal due to the large quadrupolar interaction.

-

Experimental Parameters:

-

Temperature Control: Precisely control the sample temperature, as lipid phase behavior is highly temperature-dependent.

-

Recycle Delay: Set a recycle delay of at least 5 times the spin-lattice relaxation time (T1) to ensure full relaxation between scans.

-

Pulse Lengths: Calibrate the 90° pulse length for deuterium.

-

Echo Delay (τ): Use a short echo delay (e.g., 20-50 µs) to minimize signal loss due to transverse relaxation.

-

Spectral Width: Set a wide spectral width (e.g., 250-500 kHz) to accommodate the broad powder pattern spectrum.

-

Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

-

3. Data Analysis

-

Depaking: The raw powder pattern spectrum is processed to extract the quadrupolar splittings (ΔνQ) for each deuterated segment.

-

Order Parameter Calculation: The segmental order parameter (SCD) is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h / e2qQ) * ΔνQ where h is Planck's constant, and (e2qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

-

Interpretation: The order parameter profile as a function of the carbon position along the acyl chain provides a detailed picture of the conformational order and flexibility of the lipid tails within the membrane.

Neutron Reflectometry for Determining Bilayer Structure

Neutron reflectometry is a powerful technique for obtaining a one-dimensional scattering length density (SLD) profile normal to a surface, which can be interpreted to reveal the structure of a supported lipid bilayer with sub-nanometer resolution.[2][11]

1. Sample Preparation: Supported Lipid Bilayers (SLBs)

-

Substrate Preparation: Use a flat, smooth substrate, typically a single-crystal silicon wafer with a native oxide layer. Clean the substrate thoroughly (e.g., using a piranha solution or UV/ozone treatment) to create a hydrophilic surface.

-

Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of chain-deuterated DPPC (e.g., DPPC-d62) by sonication or extrusion. The vesicles should be prepared in a buffer of choice.

-

SLB Formation by Vesicle Fusion:

-

Mount the clean silicon wafer in a temperature-controlled liquid cell.

-

Inject the vesicle suspension into the cell at a temperature above the Tm of DPPC.

-

Allow the vesicles to adsorb and fuse on the silica surface to form a continuous bilayer. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).

-

Rinse the cell with buffer to remove any unfused vesicles.

-

2. Neutron Reflectometry Measurement

-

Instrument Setup: Perform the measurement on a neutron reflectometer. The instrument provides a highly collimated beam of neutrons at a well-defined wavelength or range of wavelengths.

-

Contrast Variation: To uniquely determine the structure, it is essential to perform measurements in at least two different isotopic contrasts of the aqueous buffer. Typically, H2O-based and D2O-based buffers are used. The large difference in the scattering length densities of H2O and D2O provides significant contrast variation.

-

Data Collection: Measure the neutron reflectivity as a function of the momentum transfer vector, Qz (Qz = 4πsin(θ)/λ, where θ is the angle of incidence and λ is the neutron wavelength).

3. Data Analysis

-

Model Fitting: The reflectivity data is analyzed by fitting it to a model of the scattering length density profile. The model typically consists of several layers: the silicon substrate, the silicon oxide layer, a thin water layer between the substrate and the bilayer, the inner and outer lipid headgroups, and the lipid acyl chains.

-

Structural Parameter Extraction: The fitting procedure yields the thickness, scattering length density (SLD), and roughness of each layer.

-

Calculation of Area per Lipid: The area per lipid molecule (AL) can be calculated from the fitted thickness (dc) and the total scattering length (bc) of the deuterated acyl chains: AL = bc / (SLDc * dc) where SLDc is the fitted scattering length density of the chain region.

Visualizing Experimental Workflows

Graphviz diagrams are provided below to illustrate the logical flow of the experimental protocols described.

References

- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ncnr.nist.gov [ncnr.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. ncnr.nist.gov [ncnr.nist.gov]

An In-depth Technical Guide to the Core Principles of Using DPPC-d9 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a deuterated choline headgroup (DPPC-d9) in Nuclear Magnetic Resonance (NMR) spectroscopy. DPPC is a key component of biological membranes and is widely used in model membrane systems to study lipid bilayer properties, protein-lipid interactions, and the effects of pharmaceutical compounds on membrane structure and dynamics. The selective deuteration of the choline headgroup in this compound offers a powerful tool for site-specific investigation of the membrane interface using deuterium (²H) NMR.

Core Principles of Deuterium NMR with this compound

Deuterium NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in anisotropic environments, such as lipid bilayers. The key principles underpinning the use of this compound in NMR are centered on the nuclear quadrupole moment of the deuterium nucleus.

1.1. The Quadrupolar Interaction and Quadrupolar Splitting

Deuterium (²H) is a spin-1 nucleus and possesses a nuclear electric quadrupole moment. This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus. In an ordered environment like a lipid bilayer, this interaction is not averaged to zero and gives rise to a characteristic spectral feature known as a "quadrupolar splitting" (ΔνQ). This splitting is the separation between the two peaks of a Pake doublet, which is the typical lineshape for a deuteron in a powder sample (randomly oriented bilayers).

The magnitude of the quadrupolar splitting is directly proportional to the degree of motional anisotropy of the C-²H bond vector and its orientation with respect to the main magnetic field of the NMR spectrometer. For this compound, where the nine deuterons are on the three methyl groups of the choline headgroup, the observed quadrupolar splitting provides direct information about the orientation and dynamics of the headgroup at the membrane-water interface.

1.2. Order Parameters (SCD)

The quadrupolar splitting is used to calculate the segmental order parameter, SCD, which quantifies the degree of orientational ordering of a specific C-²H bond vector relative to the director of the liquid crystalline phase (the bilayer normal). The relationship is given by:

ΔνQ = (3/2) * (e²qQ/h) * SCD

where:

-

ΔνQ is the quadrupolar splitting.

-

(e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).

-

SCD is the order parameter.

An SCD value of 0 indicates isotropic motion (complete disorder), while a value of -0.5 signifies that the C-²H bond is oriented parallel to the bilayer normal, and a value of 1 indicates perpendicular orientation (though practically, values are much smaller due to motional averaging). For the rapidly rotating methyl groups in the choline headgroup of this compound, the observed order parameter is an average over the three C-²H bonds and reflects the overall motional constraints of the headgroup.

Quantitative Data from DPPC NMR Studies

The following tables summarize key quantitative data obtained from ²H NMR studies of DPPC bilayers. Table 1 provides representative experimental order parameters for the acyl chains of DPPC, which are often studied in conjunction with headgroup dynamics. Table 2 presents typical quadrupolar splittings observed for the deuterated choline headgroup of phosphatidylcholines.

Table 1: Experimental Acyl Chain Deuterium Order Parameters (|SCD|) for DPPC Bilayers in the Liquid Crystalline Phase (T > 41°C)

| Carbon Position (sn-1 and sn-2 chains) | |SCD| | | :--- | :--- | | 2 | 0.20 | | 3 | 0.21 | | 4 | 0.22 | | 5 | 0.22 | | 6 | 0.21 | | 7 | 0.20 | | 8 | 0.19 | | 9 | 0.18 | | 10 | 0.16 | | 11 | 0.14 | | 12 | 0.12 | | 13 | 0.09 | | 14 | 0.06 | | 15 | 0.04 | | 16 | 0.02 |

Note: These are approximate values compiled from graphical data in scientific literature and can vary with temperature and sample conditions. The sn-1 and sn-2 chains of DPPC are chemically identical.

Table 2: Typical Experimental Quadrupolar Splittings (ΔνQ) for Deuterated Phosphatidylcholine Headgroups

| Deuterated Position | Typical ΔνQ (kHz) |

| α-methylene (CD2) | 5 - 10 |

| β-methylene (CD2) | 4 - 8 |

| Choline methyls (CD3) - this compound | 1 - 5 |

Note: These values are indicative and can be influenced by factors such as temperature, hydration, and the presence of other molecules in the bilayer.

Experimental Protocols

3.1. Sample Preparation: this compound Multilamellar Vesicles (MLVs)

-

Dissolution: Weigh the desired amount of this compound powder and dissolve it in a suitable organic solvent, typically a 2:1 (v/v) mixture of chloroform and methanol. For co-reconstitution of a membrane protein or drug, dissolve it in an appropriate solvent as well.

-

Mixing and Film Formation: Combine the lipid and any other components in a round-bottom flask. Thoroughly mix the solution. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Drying: Place the flask under high vacuum for at least 2-4 hours to remove any residual solvent.

-

Hydration: Add the desired buffer (e.g., phosphate-buffered saline, PBS) to the dried lipid film. The buffer should be at a temperature above the main phase transition temperature of DPPC (Tm ≈ 41°C) to ensure proper hydration.

-

Vortexing: Vortex the flask vigorously to detach the lipid film from the glass and form a milky suspension of multilamellar vesicles (MLVs).

-

Freeze-Thaw Cycles: To increase the homogeneity of the sample and the hydration of the lipid lamellae, subject the sample to several (5-10) freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.

-

Pelleting and Transfer: Centrifuge the MLV suspension to form a pellet. Remove the excess supernatant and carefully transfer the hydrated lipid pellet to an NMR rotor.

3.2. ²H Solid-State NMR Data Acquisition

-

Spectrometer Setup: Tune the NMR probe to the deuterium frequency (e.g., 76.8 MHz on an 11.7 T magnet).

-

Pulse Sequence: A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is typically used to acquire the deuterium NMR spectrum. This sequence refocuses the dephasing of the magnetization due to the large quadrupolar interaction, allowing for the acquisition of a distortion-free spectrum.

-

Acquisition Parameters:

-

Pulse Length: Calibrate the 90° pulse length for deuterium.

-

Echo Delay (τ): Typically set to 20-50 µs.

-

Recycle Delay: Should be at least 5 times the spin-lattice relaxation time (T1) of the deuterons to allow for full relaxation between scans. For this compound, the T1 is typically in the range of 10-50 ms.

-

Spectral Width: A wide spectral width (e.g., 250-500 kHz) is necessary to encompass the entire Pake doublet.

-

Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several thousand to hundreds of thousands depending on the sample concentration.

-

-

Temperature Control: The temperature of the sample should be precisely controlled, as lipid phase behavior and dynamics are highly temperature-dependent.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound in NMR spectroscopy.

Caption: Workflow for a typical solid-state ²H NMR experiment using this compound.

Caption: The effect of molecular motion on the observed ²H NMR spectrum.

Applications in Research and Drug Development

The use of this compound in NMR spectroscopy has numerous applications in both fundamental research and pharmaceutical development:

-

Characterizing Membrane Structure and Dynamics: this compound allows for the detailed investigation of the conformation, orientation, and motional freedom of the phosphocholine headgroup. This is crucial for understanding the properties of the membrane-water interface.

-

Studying Protein-Lipid Interactions: By monitoring changes in the quadrupolar splitting and relaxation times of this compound upon the incorporation of membrane proteins or peptides, researchers can gain insights into how these molecules interact with the lipid headgroups. This can reveal information about the depth of protein insertion, the induction of membrane curvature, and the specific lipid-protein contacts.

-

Investigating the Effects of Drugs and Small Molecules: The interaction of pharmaceutical compounds with biological membranes can significantly impact their efficacy and toxicity. This compound NMR can be used to assess how a drug molecule perturbs the structure and dynamics of the lipid headgroup region, providing valuable information for drug design and development.

-

Probing Membrane Surface Charge: The orientation of the phosphocholine headgroup is sensitive to the electrostatic environment at the membrane surface. By using this compound in mixed lipid systems containing charged lipids, it is possible to probe the local surface charge density and its effect on headgroup conformation.

DPPC-d9: A Technical Guide for Researchers and Drug Development Professionals

1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9) is a deuterated analog of the saturated phospholipid, DPPC. This technical guide provides an in-depth overview of its specifications, applications, and detailed experimental protocols for its use in research and drug development.

Core Specifications

This compound is distinguished by the substitution of nine hydrogen atoms with deuterium on the choline headgroup. This isotopic labeling makes it a valuable tool in various analytical techniques without significantly altering its physicochemical properties compared to its non-deuterated counterpart.

| Property | Specification |

| CAS Number | 77165-56-1[1] |

| Synonyms | d9-DPPC, 1,2-dihexadecanoyl-sn-glycero-3-phosphocholine-d9, Dipalmitoyl phosphatidylcholine-d9, 16:0 / 16:0 PC-d9 |

| Molecular Formula | C₄₀H₇₁D₉NO₈P |

| Molecular Weight | 743.11 g/mol [2] |

| Purity | Typically ≥95%[2] |

| Deuterium Enrichment | ≥99%[1] |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C[1] |

Applications in Research and Development

The primary applications of this compound stem from its isotopic label, which allows it to be distinguished from endogenous, non-deuterated lipids.

-

Internal Standard in Mass Spectrometry (MS)-based Lipidomics: this compound serves as an ideal internal standard for the accurate quantification of DPPC and other phosphatidylcholines in complex biological samples. Its similar ionization efficiency and chromatographic behavior to the endogenous analyte, coupled with its distinct mass, enables precise correction for sample loss and matrix effects during analysis.

-

Neutron Scattering Studies: The significant difference in neutron scattering length between deuterium and hydrogen makes deuterated lipids like this compound invaluable for Small-Angle Neutron Scattering (SANS) and Neutron Diffraction studies. These techniques are used to investigate the structure and dynamics of lipid bilayers, including membrane thickness, lipid packing, and the effects of incorporated proteins or drugs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H-NMR) of specifically deuterated lipids provides detailed information on the order and dynamics of lipid acyl chains within a membrane. This is crucial for understanding lipid-protein interactions and the influence of various molecules on membrane fluidity and organization.

-

Tracer in Lipid Metabolism Studies: this compound can be used as a tracer to follow the metabolic fate of phosphatidylcholines in cells or organisms, providing insights into lipid transport, remodeling, and signaling pathways.

Experimental Protocols

Preparation of this compound Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and sonication method. This is a fundamental technique for creating model membranes for various biophysical studies.

Materials:

-

This compound powder

-

Chloroform

-

Desired buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Probe-tip sonicator

-

Water bath

-

Syringe filters (0.22 µm)

Methodology:

-

Dissolution: Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

-

Film Formation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

-

Hydration: Add the desired buffer to the flask. The volume should be calculated to achieve the desired final lipid concentration. Vortex the flask to hydrate the lipid film, which will result in a milky suspension of multilamellar vesicles (MLVs).

-

Sonication: To form SUVs, sonicate the MLV suspension using a probe-tip sonicator. The sonication should be performed in a water bath to dissipate heat. A typical sonication cycle would be 2 seconds on and 5 seconds off for a total of 4-8 minutes.

-

Clarification: Centrifuge the sonicated liposome solution at approximately 10,000 x g for 5 minutes to pellet any titanium particles shed from the sonicator tip.

-

Sterilization (Optional): For cell-based assays, the liposome suspension can be sterilized by passing it through a 0.22 µm syringe filter.

-

Storage: Store the prepared liposomes at 4°C. For long-term storage, temperatures below the phase transition temperature of DPPC (~41°C) are recommended.

Quantitative Lipidomics Workflow using this compound as an Internal Standard

This protocol outlines a comprehensive workflow for the quantitative analysis of phosphatidylcholines in a biological sample (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma)

-

This compound internal standard solution of known concentration

-

Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)

-

LC-MS/MS system (e.g., Triple Quadrupole or Q-Exactive)

-

Appropriate LC column for lipid separation (e.g., C18 reversed-phase)

Methodology:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the this compound internal standard solution to the sample.

-

-

Lipid Extraction:

-

Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. Briefly, this involves adding a mixture of chloroform and methanol to the sample, vortexing, and then adding water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract onto the LC-MS/MS system.

-

Separate the lipids using a suitable chromatographic gradient.

-

Detect the lipids using the mass spectrometer in a targeted fashion. This involves setting up Multiple Reaction Monitoring (MRM) transitions for the specific endogenous phosphatidylcholines of interest and for the this compound internal standard.

-

Example MRM for DPPC: Precursor ion (m/z) -> Product ion (m/z)

-

Example MRM for this compound: Precursor ion (m/z) + 9 -> Product ion (m/z)

-

-

-

Data Analysis:

-

Integrate the peak areas for the endogenous lipid analytes and the this compound internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

-

Determine the concentration of the endogenous lipid in the sample by interpolating its peak area ratio on the calibration curve.

-

Visualizations

Caption: Workflow for quantitative lipidomics using this compound as an internal standard.

Caption: Workflow for the preparation of this compound small unilamellar vesicles (SUVs).

References

Solubility of DPPC-d9 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d9) in various organic solvents. Understanding the solubility of this deuterated phospholipid is critical for its application in biophysical studies, particularly in neutron scattering and nuclear magnetic resonance (NMR), as well as in the formulation of lipid-based drug delivery systems.

Quantitative Solubility of DPPC

The solubility of DPPC in various organic solvents is crucial for the preparation of stock solutions for biophysical experiments and the formulation of lipid-based nanoparticles. The following table summarizes the available quantitative solubility data for DPPC.

| Organic Solvent/Mixture | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Chloroform | > 10[1] | > 13.62 | A commonly used solvent for dissolving phospholipids. |

| Ethanol | 25 - 30[2][3] | 34.06 - 40.87 | Often used as a less toxic alternative to chlorinated solvents. Ultrasonic agitation may be required to achieve dissolution.[2] |

| Chloroform:Methanol:Water (65:25:4, v/v/v) | 5[4] | 6.81 | A common solvent system for creating lipid films for liposome preparation. |

| Chloroform:Methanol:Water (65:35:8, v/v/v) | ~0.81 | 1.11[5] | Concentration determined from a prepared solution. |

| Chloroform (alone) | ~1.96 | 2.67[5] | Concentration determined from a prepared solution. |

| Ethanol (alone) | ~0.37 | 0.51[5] | Concentration determined from a prepared solution. |

| Dimethyl Sulfoxide (DMSO) | < 1[2] | < 1.36 | Insoluble or only slightly soluble.[2] |

| Water | < 0.1[2] | < 0.14 | Essentially insoluble in aqueous solutions.[2] |

*Molar solubility was calculated using the molecular weight of DPPC (734.04 g/mol ).

Experimental Protocols

Determining the Solubility of this compound

A precise experimental protocol for determining the solubility of this compound in a specific organic solvent can be established by adapting standard methods for phospholipid quantification. The general workflow involves creating a saturated solution, separating the undissolved lipid, and then quantifying the concentration of the dissolved lipid in the supernatant.

Materials:

-

This compound powder

-

Organic solvent of interest (e.g., chloroform, ethanol)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or a phosphate assay kit.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the organic solvent in a sealed vial. The exact amount should be well above the expected solubility.

-

Vortex the mixture vigorously for 2-3 minutes to ensure initial dispersion.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Lipid:

-

Centrifuge the saturated solution at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

-

Carefully collect the supernatant, ensuring that no solid material is disturbed.

-

For complete removal of any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter that is compatible with the organic solvent used.

-

-

Quantification of Dissolved this compound:

-

HPLC-ELSD Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Inject the filtered supernatant and the standard solutions into the HPLC-ELSD system.

-

Construct a calibration curve by plotting the peak area from the ELSD against the concentration of the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.

-

-

Phosphate Assay Method:

-

This method is suitable for determining the total phospholipid content. A commercial phosphate assay kit can be used.

-

Evaporate a known volume of the filtered supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid in a solvent compatible with the assay.

-

Follow the manufacturer's instructions for the phosphate assay to determine the phospholipid concentration. This value can then be used to calculate the solubility.

-

-

Preparation of this compound Liposomes

The preparation of liposomes is a common application of DPPC and its deuterated analogue. The thin-film hydration method is a widely used technique.

Materials:

-

This compound

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture, 2:1 v/v)

-

Round-bottom flask

-

Rotary evaporator

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Water bath sonicator or extruder

Protocol:

-

Lipid Film Formation:

-

Dissolve a known amount of this compound in the chosen organic solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of DPPC (41°C) to facilitate solvent evaporation.

-

Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

-

To ensure complete removal of the organic solvent, the flask can be placed under a high vacuum for at least 2 hours.

-

-

Hydration:

-

Add the desired volume of the pre-warmed (above 41°C) hydration buffer to the flask containing the lipid film.

-

Gently rotate the flask to allow the buffer to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To produce smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to:

-

Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear.

-

Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.

-

-

Visualization of a Key Workflow

The use of DPPC in the formation of liposomes for drug delivery is a fundamental application in pharmaceutical sciences. The following diagram illustrates this workflow.

Caption: Workflow for Liposomal Drug Delivery using DPPC.

References

An In-depth Technical Guide to the Theoretical Phase Transition Temperature of DPPC-d9

For Researchers, Scientists, and Drug Development Professionals